molecular formula C16H14ClN3O4 B11096977 N-(2-chlorophenyl)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-3-oxopropanamide

N-(2-chlorophenyl)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B11096977
M. Wt: 347.75 g/mol
InChI Key: HLKGWCJRRNBVCK-GIJQJNRQSA-N
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Description

N-(2-chlorophenyl)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-3-oxopropanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a hydrazinyl linkage, and a dihydroxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-3-oxopropanamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Acylation Reaction: The hydrazone intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This step involves the formation of the final product through an acylation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxybenzylidene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazinyl linkage, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorophenyl)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-3-oxopropanamide is studied for its potential as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in catalysis and material science.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties It has shown promise in preliminary studies as an anti-inflammatory and antioxidant agent

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-3-oxopropanamide exerts its effects is largely dependent on its interaction with biological targets. The dihydroxybenzylidene moiety can participate in redox reactions, potentially modulating oxidative stress in biological systems. The hydrazinyl linkage may interact with specific enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-3-oxopropanamide: Lacks the hydrazinyl and dihydroxybenzylidene groups, making it less versatile in terms of chemical reactivity and biological activity.

    3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-3-oxopropanamide:

Uniqueness

N-(2-chlorophenyl)-3-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]-3-oxopropanamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14ClN3O4

Molecular Weight

347.75 g/mol

IUPAC Name

N-(2-chlorophenyl)-N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C16H14ClN3O4/c17-12-3-1-2-4-13(12)19-15(23)8-16(24)20-18-9-10-5-6-11(21)7-14(10)22/h1-7,9,21-22H,8H2,(H,19,23)(H,20,24)/b18-9+

InChI Key

HLKGWCJRRNBVCK-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)N/N=C/C2=C(C=C(C=C2)O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)NN=CC2=C(C=C(C=C2)O)O)Cl

Origin of Product

United States

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